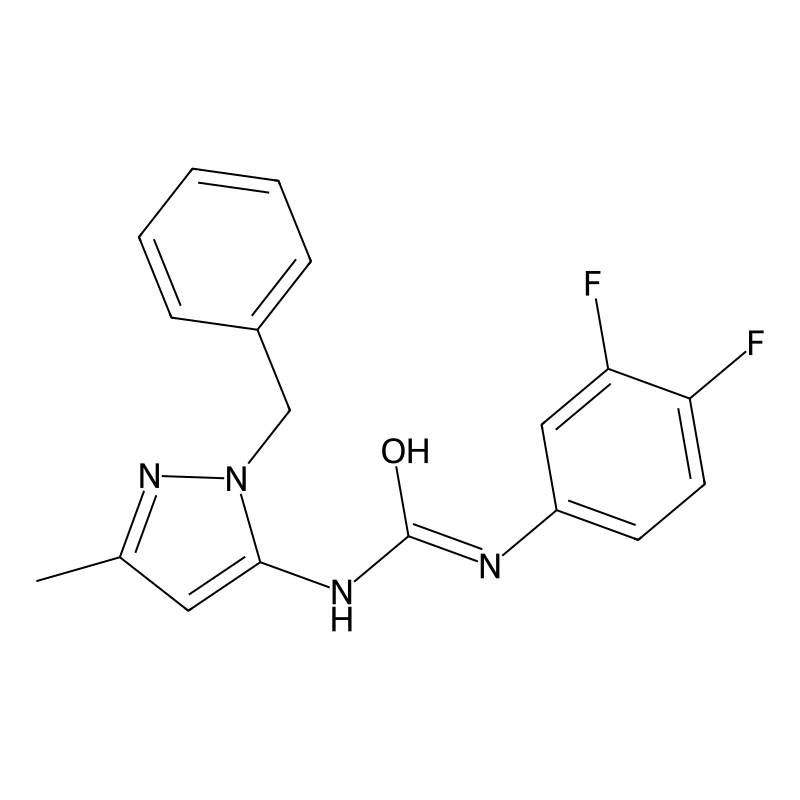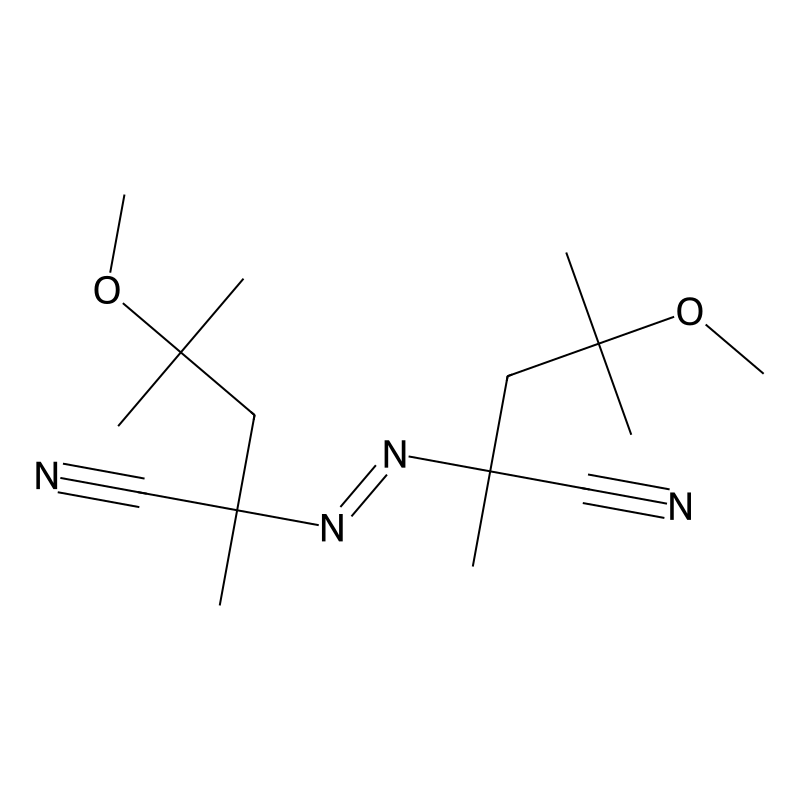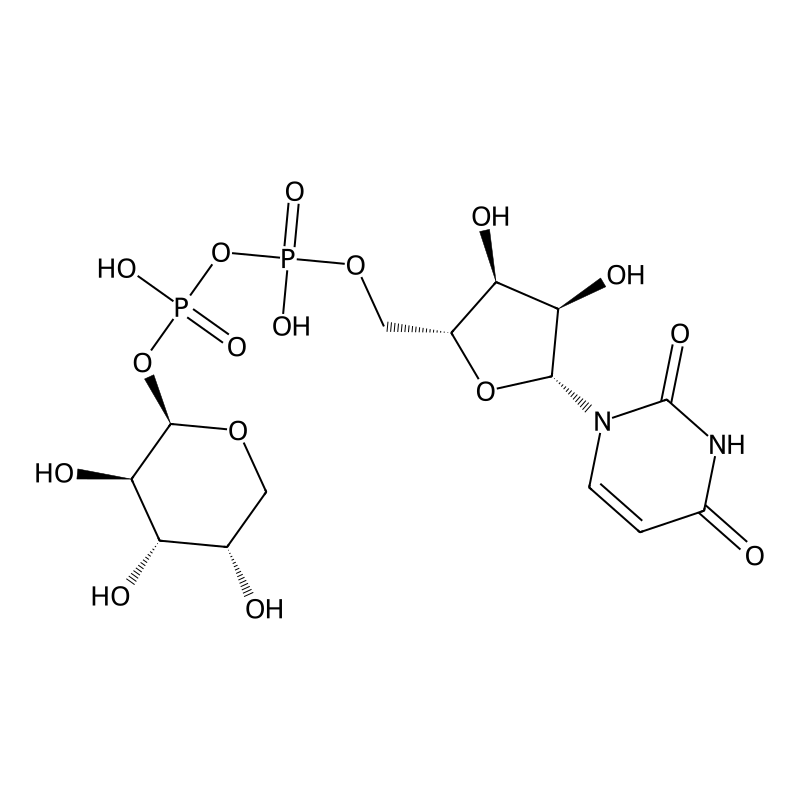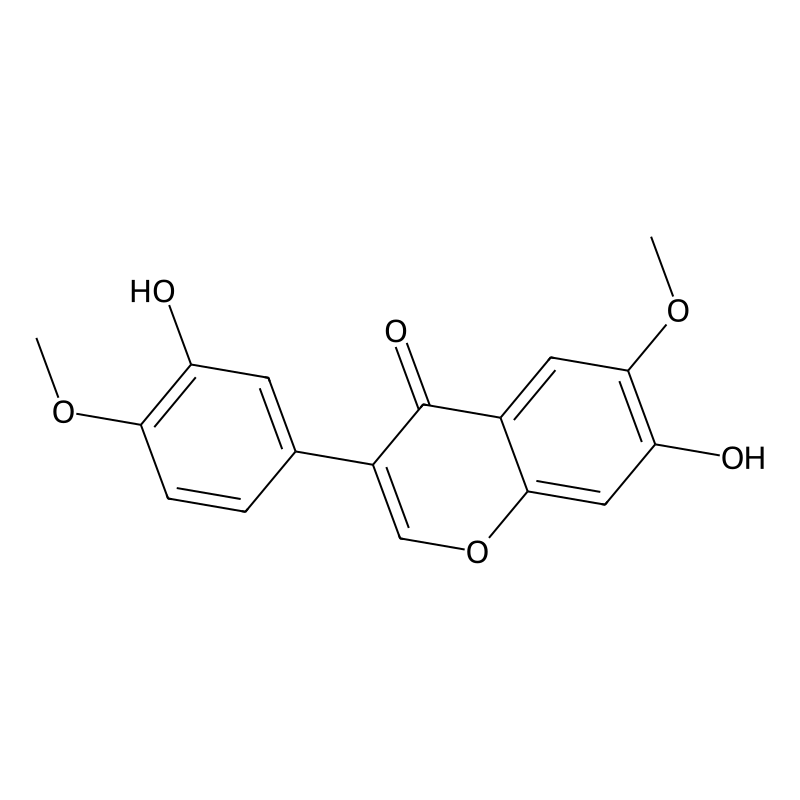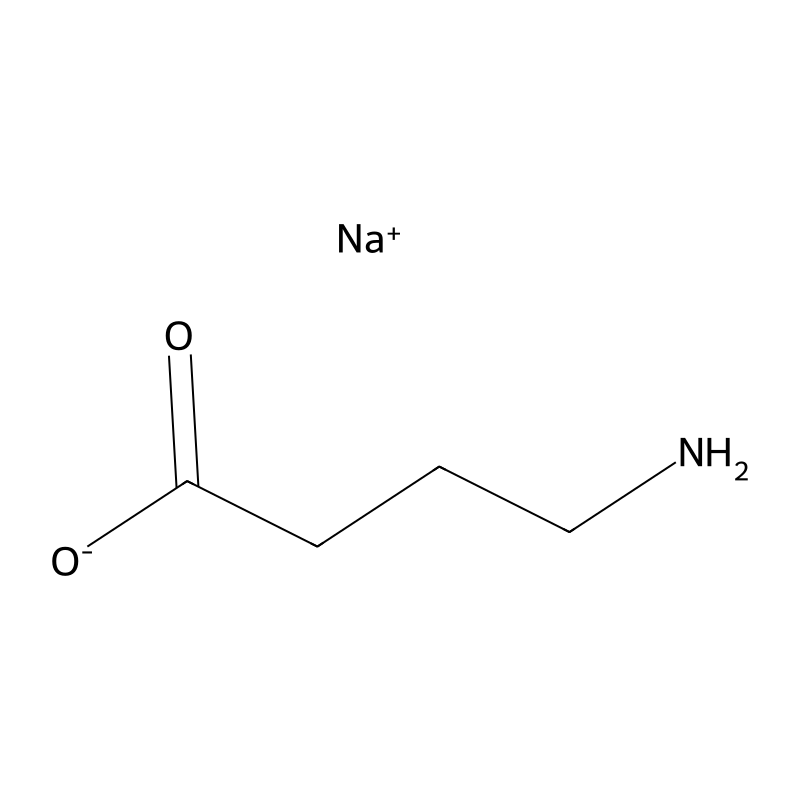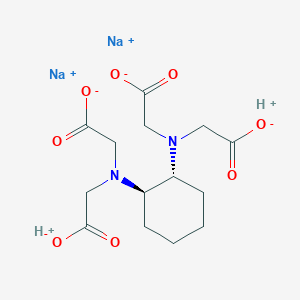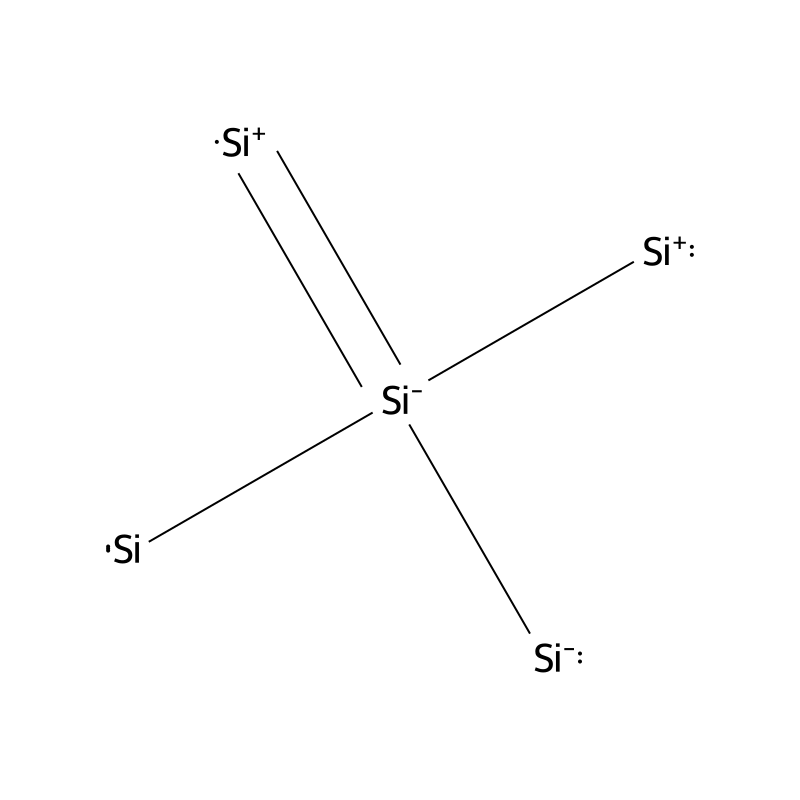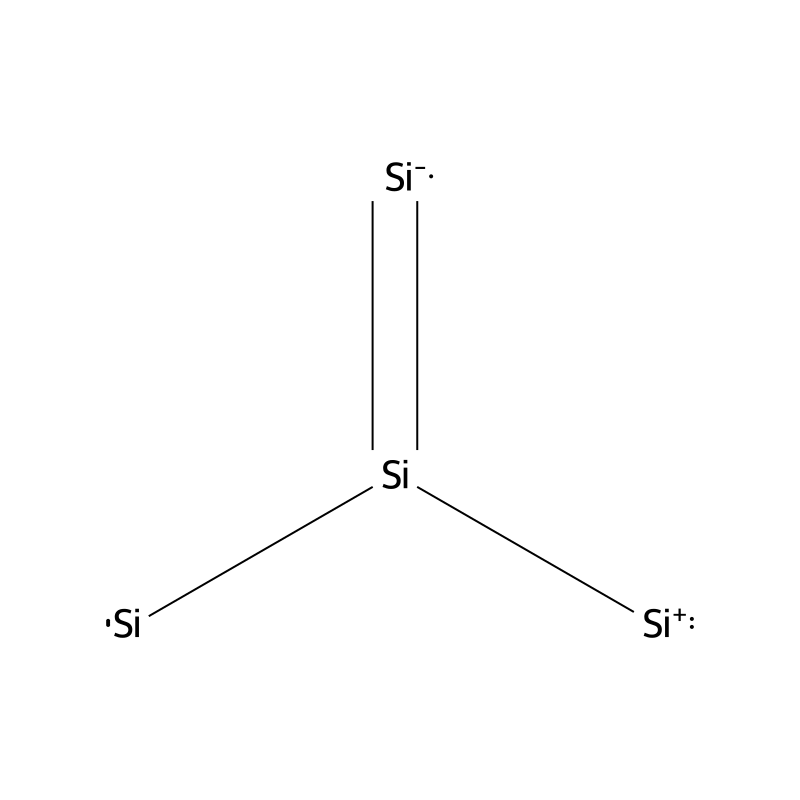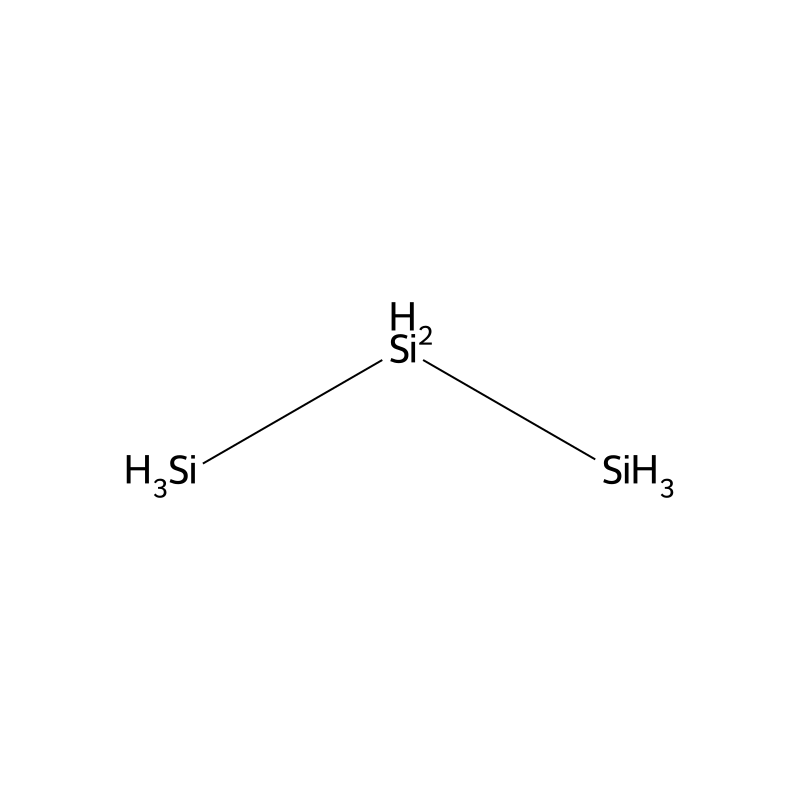N-Methyl(~18~O)formamide
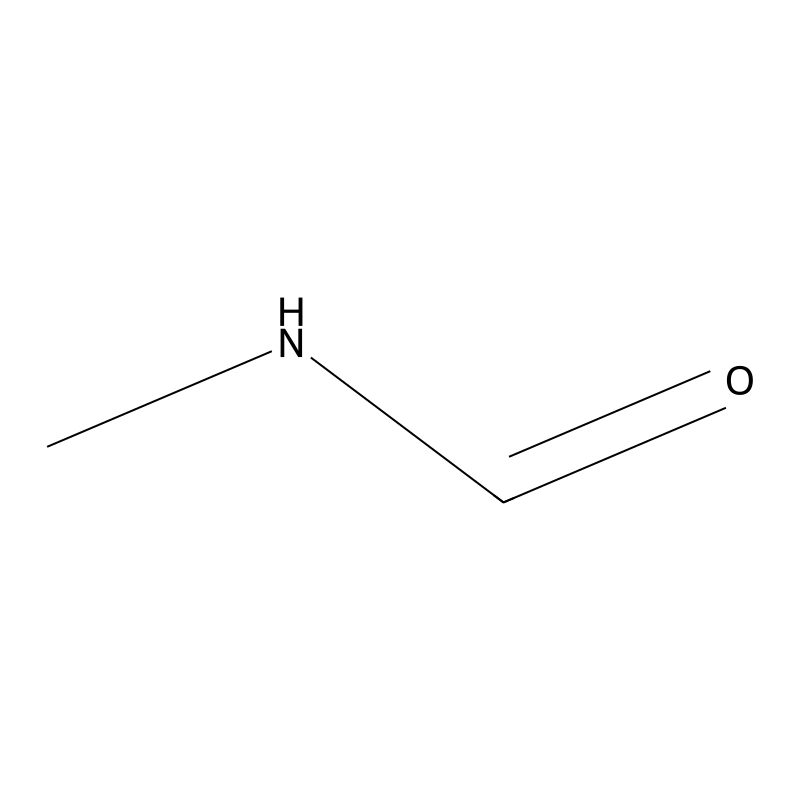
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Very soluble in acetone, ethanol.
Miscible in water
1000 mg/mL at 25 °C
Solubility in water: good
Water miscible
Ethanol miscible
Ether immiscible
Canonical SMILES
N-Methyl(~18~O)formamide is a stable isotopologue of N-methylformamide, where one of the oxygen atoms is replaced with the heavier isotope . The molecular formula for N-methyl(~18~O)formamide is , and it is classified as a member of the formamide family, which are characterized by the presence of a carbonyl group attached to an amine. This compound is particularly useful in various chemical and biological applications due to its unique isotopic labeling.
- Hydrolysis: Under acidic or basic conditions, N-methyl(~18~O)formamide can hydrolyze to yield methylamine and formic acid.
- Nucleophilic Substitution: The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various derivatives.
- Photo-oxidation: Similar to its non-isotopically labeled counterpart, N-methylformamide, it can react with hydroxyl radicals in atmospheric conditions, producing products like methylisocyanate and other nitrogen-containing compounds .
The synthesis of N-methyl(~18~O)formamide typically involves two main steps:
- Preparation of Methyl Formate: Methyl alcohol undergoes catalytic dehydrogenation to produce methyl formate.
- Amination Reaction: Methyl formate then reacts with methylamine under controlled conditions (temperature around 40°C) to yield N-methyl(~18~O)formamide. The use of specific catalysts can enhance yield and purity .
N-Methyl(~18~O)formamide has several applications, including:
- Isotope Labeling: It serves as a valuable tool in metabolic studies and tracer studies due to the presence of the isotope.
- Solvent in Organic Synthesis: It is utilized as a solvent for various organic reactions, particularly in peptide synthesis.
- Research Tool: The compound aids in studying reaction mechanisms and kinetics due to its distinctive isotopic signature .
Interaction studies involving N-methyl(~18~O)formamide focus on its reactivity with other chemical species. For example, it has been shown to interact with hydroxyl radicals, leading to complex product formation during atmospheric reactions. These studies help elucidate the environmental fate of amides and their derivatives .
N-Methyl(~18~O)formamide shares similarities with several compounds within the formamide class. Key comparisons include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Methylformamide | Commonly used solvent; no isotopic labeling | |
| N,N-Dimethylformamide | Two methyl groups; higher polarity | |
| Acetamide | Simple amide; less steric hindrance | |
| Formamide | Simplest formamide; low molecular weight |
Uniqueness: The primary distinction of N-Methyl(~18~O)formamide lies in its isotopic labeling, which allows for precise tracking in various experimental settings, differentiating it from both N-methylformamide and other related compounds.
Physical Description
Liquid
COLOURLESS VISCOUS LIQUID.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
180-185 °C
182.5 °C
Flash Point
98 °C
98 °C c.c.
Heavy Atom Count
Vapor Density
Density
0.9961 g/cu cm @ 25 °C
Density (at 20 °C): 1.003 g/cm³
Decomposition
Melting Point
-5.4 °C
-3.8°C
-3 °C
UNII
Therapeutic Uses
Mechanism of Action
Vapor Pressure
0.253 mm Hg @ 25 °C
Absorption Distribution and Excretion
Dimethylformamide reached an average level of 2.8 mg/l in the blood of subjects exposed to 21 ppm of the vapor for 4 hr, & was undetectable at 4 hr after the exposure; the metabolite, methylformamide, averaged between 1 & 2 mg/l in the blood & this level was maintained for at least 4 hr after exposure. Maximal blood levels of about 14 & 8 mg/l were observed for dimethylformamide & methylformamide, respectively, at 0 & 3 hrs, after a 4 hr exposure to 87 ppm of the vapor. Repeated daily exposures to 21 ppm of dimethylformamide did not result in accumulation of the chemical or its metabolite in blood. /Dimethylformamide and methylformamide/
Metabolism Metabolites
In mice, NMF is metabolized mainly to carbon dioxide, which is exhaled with the breath, & to methylamine, which is excreted with the urine. Of the radioactivity injected with [C14]formyl-NMF (400 mg/kg), 39% was exhaled as carbon dioxide. The amount of the drug excreted unchanged in the urine in mice was only 26% & 15% of the dose was metabolized to methylamine. A mercapturate, N-acetyl-S-(N-methylcarbamoyl)cysteine was identified as a major metabolite of NMF in the urine of mice, rats, & patients. Formation of the novel metabolite involves oxidation of the formyl moiety & subsequent conjugation with glutathione. On GLC analysis of the urine of mice which had received NMF, small amounts of formamide were also detected. Some evidence suggests that this metabolite was actually N-hydroxy-methylformamide, the immediate product of N-methyl-C-hydroxylation of NMF, & not formamide. N-Hydroxymethylformamide, like N-hydroxymethyl-N-methylformamide, the principal metabolite of dimethylformamide, is thermally labile & breaks down to give formamide & formaldehyde; but it is stable in aqueous soln. In alkaline soln N-hydroxymethylformamide undergoes facile hydrolysis. Only 14% of the radioactivity injected with [C14]methyl-NMF was exhaled as labeled carbon dioxide. Formate was not a urinary metabolite of NMF in mice.
N-methylformamide has known human metabolites that include Methyl Isocyanate.
Wikipedia
Methods of Manufacturing
Methyl formate + methylamine (amide formation)
General Manufacturing Information
Formamide, N-methyl-: ACTIVE
Analytic Laboratory Methods
Clinical Laboratory Methods
Methylformamide concentrations in urine may be determined by flame-ionization gas chromatography, involving direct sample introduction.
/Determination of dimethylformamide and N-methylformamide by gas chromatography/.
Interactions
N-METHYLFORMAMIDE (1.8 G/KG IV) DECR HYPERTENSION INDUCED BY INDIRECTLY ACTING AMINES TYRAMINE & EPHEDRINE.
Admin of NMF on 4 consecutive days enhanced the sleeping time caused by pentobarbital in male rats to 565% of controls & reduced to a moderate extent the activities of rat hepatic cytochrome P-450 & cytochrome c reductase.
Like dimethylformamide NMF or its metabolites appear to interact with the metab of ethanol. Admin of 2 or 20 mmol/kg NMF to rats 3 or 18 hr before ethanol (both orally) induced an elevation in blood acetaldehyde levels. In the case of high doses of NMF admin 18 hr before alcohol, the level of ethanol in the blood was also raised significantly over controls.
